A Comprehensive Technical Guide to the Physical Properties of 2-(7-Methoxynaphthalen-1-yl)acetonitrile
A Comprehensive Technical Guide to the Physical Properties of 2-(7-Methoxynaphthalen-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Elucidating the Physicochemical Landscape of a Key Synthetic Intermediate
In the realm of medicinal chemistry and drug development, a thorough understanding of the physical properties of synthetic intermediates is paramount. These properties govern a compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability. This guide provides an in-depth technical exploration of the physical characteristics of 2-(7-Methoxynaphthalen-1-yl)acetonitrile (CAS No. 138113-08-3), a notable intermediate in the synthesis of pharmacologically active molecules.[1][2][3][4]
It is crucial to distinguish this compound from its isomer, 7-Methoxynaphthalene-1-carbonitrile, where the nitrile group is directly attached to the naphthalene ring. The available scientific literature and commercial sources predominantly refer to the acetonitrile derivative under various synonyms, and as such, this guide will focus on the well-characterized 2-(7-Methoxynaphthalen-1-yl)acetonitrile. This compound, with its methoxynaphthalene core, presents a fascinating case study in the interplay of aromaticity, functional group polarity, and steric effects that collectively define its physical state and behavior.
I. Molecular Structure and Core Physical Attributes
The foundational physical properties of 2-(7-Methoxynaphthalen-1-yl)acetonitrile are summarized below. These parameters are the initial indicators of the compound's behavior and are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO | [4][5][6] |
| Molecular Weight | 197.23 g/mol | [4][5][6] |
| Appearance | White to Light yellow to Light orange/Pale Beige to Dark Tan Solid/Crystalline Powder | [3][6] |
| Melting Point | 81-83 °C | [6] |
| Boiling Point (Predicted) | 374.3 ± 17.0 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [6] |
| LogP (Predicted) | 2.8 | [5] |
| Storage Temperature | Room Temperature (Sealed in dry) / 2-8°C Refrigerator | [1][6] |
The solid nature of this compound at room temperature is indicative of significant intermolecular forces within its crystal lattice. The predicted high boiling point is consistent with a stable aromatic structure possessing a polar nitrile group, requiring substantial energy to transition into the vapor phase. The predicted LogP value suggests a moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility.
II. Crystallographic Analysis: The Solid-State Architecture
The precise arrangement of molecules in the solid state is a critical determinant of a compound's physical properties, including its melting point, solubility, and dissolution rate. For 2-(7-Methoxynaphthalen-1-yl)acetonitrile, single-crystal X-ray diffraction studies have provided invaluable insights into its three-dimensional structure.
A study published in Acta Crystallographica Section E reveals that the molecule is nearly planar.[7][8] This planarity is a consequence of the extensive sp² hybridization within the naphthalene ring system. Interestingly, the atoms of the cyanide group deviate slightly from this plane.[7][8] The crystal structure is further stabilized by weak aromatic π-π stacking interactions, with a centroid-centroid distance of 3.758 Å.[7][8] This stacking contributes to the cohesive energy of the crystal lattice, influencing the compound's melting point and solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a compound's crystal structure is a definitive analytical technique. The causality behind this experimental choice is the unparalleled level of structural detail it provides, which is fundamental to understanding its other physical properties.
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Crystal Growth (Self-Validating System): High-purity 2-(7-Methoxynaphthalen-1-yl)acetonitrile is dissolved in a suitable solvent system (e.g., slow evaporation from an ethanol/water mixture) at a concentration near saturation. The slow evaporation of the solvent allows for the ordered arrangement of molecules into a single crystal. The formation of well-defined, regular crystals is the first validation of sample purity and suitability for diffraction.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
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Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using specialized software. The structural model is then refined to achieve the best possible fit with the experimental data.
Caption: Experimental workflow for kinetic solubility determination.
Conclusion: A Foundation for Rational Drug Design and Development
The physical properties of 2-(7-Methoxynaphthalen-1-yl)acetonitrile, from its crystalline structure and melting point to its spectroscopic fingerprint and solubility profile, provide a comprehensive physicochemical foundation for its use in research and development. A thorough understanding of these characteristics, supported by robust experimental protocols, is essential for its efficient synthesis, purification, and subsequent transformation into potentially life-saving therapeutics. This guide serves as a technical resource, empowering researchers and scientists to make informed decisions and advance their drug discovery programs with a greater degree of confidence and scientific rigor.
References
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Wei, W.-B., Jia, R., Sun, J., & Wang, H.-B. (2010). 2-(7-Methoxy-1-naphthyl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1868. [Link]
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Wei, W.-B., Jia, R., Sun, J., & Wang, H.-B. (2010). 2-(7-Meth-oxy-1-naphth-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1868. [Link]
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